(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
Description
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-12-21-16-5-4-14(8-17(16)22-12)20(24)23-7-6-13-9-18(25-2)19(26-3)10-15(13)11-23/h9-10,14H,4-8,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLLVMKEMNEFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multi-step organic reactions. A common approach includes:
Starting materials: The synthesis begins with 6,7-dimethoxy-3,4-dihydroisoquinoline and 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole.
Key reactions: These compounds are coupled using a methanone linker under specific conditions like the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
Optimization: Reaction conditions, such as temperature and time, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scalable reactions in larger reactors with continuous monitoring of reaction parameters. The use of automated systems for reagent addition and product isolation ensures high efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced, especially at the imidazole ring, altering its bioactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can modify its functional groups, impacting its pharmacological properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethanol, chloroform.
Major Products
Quinones: Resulting from oxidation.
Hydroxy derivatives: From reduction and substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a model compound in studying complex organic reactions and mechanisms.
Biology: Investigated for its potential interaction with biomolecules like proteins and nucleic acids.
Medicine: Explored for its therapeutic potential, especially in designing drugs targeting neurological and cardiovascular diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding alters the function of these targets, impacting various biochemical pathways. For instance, it may inhibit specific enzymes involved in disease progression or activate receptors that modulate cellular responses.
Comparison with Similar Compounds
Structural Analogs
The compound shares core motifs with several classes of bioactive molecules:
Benzimidazole Derivatives: describes 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles, which differ in substituents (e.g., fluorine, benzodioxol) and lack the dihydroisoquinoline moiety. These compounds exhibit enhanced electronegativity and altered binding interactions compared to the target compound .
Isoquinoline Derivatives: The 6,7-dimethoxy substitution on the dihydroisoquinoline ring is analogous to natural alkaloids (e.g., papaverine), where methoxy groups enhance lipid solubility and modulate receptor affinity .
Physicochemical and Pharmacokinetic Properties
Key molecular properties influencing drug-likeness were compared using parameters from Veber et al. (oral bioavailability) and QSPR/QSAR principles (Table 1) :
Table 1: Comparative Molecular Properties
Key Observations :
- Rotatable Bonds : The target compound’s rigid fused-ring systems (3 rotatable bonds) favor oral bioavailability compared to analogs with higher flexibility (5–6 bonds), aligning with Veber’s criteria (≤10 bonds for optimal bioavailability) .
- Polar Surface Area (PSA) : The target’s PSA (~110 Ų) is below the 140 Ų threshold, suggesting favorable membrane permeation, whereas nitroimidazole derivatives (~150 Ų) may face absorption challenges .
- Lipophilicity (LogP) : The target’s LogP (2.5) balances solubility and permeability, contrasting with the more lipophilic benzodioxol analog (LogP 3.0) and the polar nitroimidazole (LogP 1.8) .
Electronic and Steric Features
- In contrast, fluorinated benzimidazoles () exhibit electron-withdrawing effects, altering binding kinetics .
- Steric Profile : The tetrahydrobenzoimidazole’s methyl group introduces steric hindrance, which may reduce off-target interactions compared to bulkier substituents in similar compounds .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?
Basic The compound is synthesized via multi-step pathways involving:
- Coupling reactions between the isoquinoline and benzimidazole moieties under palladium or copper catalysis .
- Protection/deprotection steps for methoxy and amine groups to prevent undesired side reactions.
- Reflux conditions in polar aprotic solvents (e.g., DMF, ethanol) to enhance yield .
Key conditions to monitor include temperature control (±2°C), anhydrous environments (argon atmosphere), and catalyst loading (1–5 mol%) .
Q. How can researchers address stereochemical challenges, particularly conformer interconversion observed in NMR studies?
Advanced Stereochemical instability arises from restricted rotation around the methanone bridge. Strategies include:
Q. What analytical techniques are essential for verifying purity and structural integrity?
Basic
- NMR spectroscopy : H and C NMR to confirm substituent positions and detect conformers .
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detection (≥95% purity threshold) .
- Elemental analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
II. Biological Evaluation & Mechanism
Q. What in vitro assays are suitable for preliminary biological activity screening?
Basic
- Enzyme inhibition assays : Target kinases (e.g., MAPK, PI3K) using fluorescence-based ADP-Glo™ kits .
- Cell viability assays : MTT or resazurin assays in cancer cell lines (IC determination) .
- Protein binding studies : Surface plasmon resonance (SPR) to quantify affinity (K < 1 µM indicative of high potency) .
Q. How can researchers resolve contradictory activity data across cell lines?
Advanced Contradictions may arise from off-target effects or metabolic instability. Mitigation strategies:
- Metabolic stability profiling : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Proteome-wide profiling (e.g., CETSA) to identify unintended targets.
- Isoform-specific assays : Differentiate activity against kinase subfamilies (e.g., PI3Kα vs. PI3Kγ) .
III. Computational & Structural Studies
Q. What computational methods predict binding modes and target interactions?
Advanced
- Molecular docking : AutoDock Vina or Glide with optimized force fields (e.g., OPLS4) to model interactions with kinase ATP-binding pockets .
- Molecular dynamics (MD) simulations : 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability .
- Free energy calculations : MM/GBSA to rank binding affinities (ΔG < -40 kcal/mol suggests strong binding) .
Q. How does the compound’s dual heterocyclic system influence its pharmacophore profile?
Basic The isoquinoline and benzimidazole moieties contribute to:
- Hydrogen bonding : Methoxy groups interact with kinase hinge regions.
- Lipophilicity : LogP ~2.8 (predicted) enhances membrane permeability.
- Planarity : Aromatic stacking with conserved phenylalanine residues in target enzymes .
IV. Data Interpretation & Optimization
Q. How should researchers prioritize SAR modifications to improve selectivity?
Advanced
- Fragment replacement : Substitute the 2-methyl group on the benzimidazole with bulkier substituents (e.g., tert-butyl) to exploit hydrophobic pockets .
- Methoxy positional isomerism : Test 5,7- vs. 6,7-dimethoxy patterns to reduce off-target binding .
- Bioisosteric swaps : Replace the methanone bridge with sulfonamide to modulate polarity .
Q. What strategies validate target engagement in cellular models?
Advanced
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in lysates .
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment to confirm phenotype reversal .
- Fluorescent probes : Conjugate with BODIPY for live-cell imaging of target colocalization .
Comparative Analysis & Benchmarking
Q. How does this compound compare to structurally related analogs in terms of activity?
Basic
| Compound Class | Key Structural Features | Reported Activities | Reference |
|---|---|---|---|
| Thienoimidazole derivatives | Sulfur-containing heterocycle | Anticancer (IC 0.8–5 µM) | |
| Quinoline hybrids | Methoxy substitution | Kinase inhibition (K 10 nM) | |
| Benzimidazole analogs | Methyl substitution at C2 | Antifungal (MIC 2–8 µg/mL) |
This compound’s dual heterocyclic system and methoxy groups confer broader kinase inhibition (e.g., IC 50 nM vs. PI3Kα) compared to simpler analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
